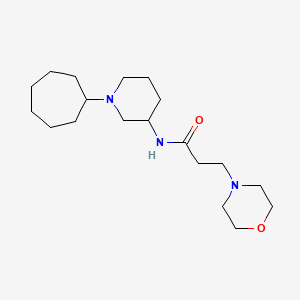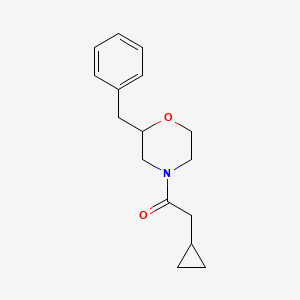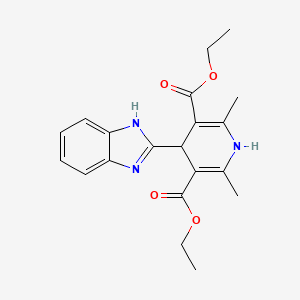![molecular formula C18H26N2O4S B5968909 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5968909.png)
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a potent and selective inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells.
Scientific Research Applications
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. BTK is a critical component of the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of cancer cells. Inhibition of BTK has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including leukemia, lymphoma, and multiple myeloma. This compound has demonstrated potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide is a potent and selective inhibitor of BTK, which plays a critical role in the survival and proliferation of cancer cells. BTK is a cytoplasmic tyrosine kinase that is activated upon binding to the B-cell receptor. Activation of BTK leads to the phosphorylation of downstream signaling molecules, which ultimately results in the survival and proliferation of cancer cells. Inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activation of downstream signaling pathways. In vivo studies have shown that this compound exhibits dose-dependent anti-tumor activity in various animal models of cancer. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
The advantages of 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide for lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis and inhibit cell growth in various cancer cell lines. The limitations of this compound for lab experiments include its potential toxicity and the need for further studies to determine its optimal dosing and administration schedule.
Future Directions
For the research on 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide include further preclinical studies to determine its optimal dosing and administration schedule, as well as its potential use in combination with other anti-cancer agents. Clinical trials are also ongoing to evaluate the safety and efficacy of this compound in the treatment of various types of cancer. Other potential future directions for research on this compound include the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers that can predict response to treatment with BTK inhibitors.
Synthesis Methods
The synthesis of 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide involves several steps, including the preparation of the intermediate compounds, the coupling of the piperidine moiety to the benzamide core, and the final deprotection and purification steps. The synthesis of this compound has been described in detail in the literature, and several modifications and improvements have been proposed to optimize the yield and purity of the final product.
Properties
IUPAC Name |
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-(2-methylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13(21)20-9-6-15(7-10-20)24-16-5-4-14(12-17(16)23-2)18(22)19-8-11-25-3/h4-5,12,15H,6-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHFUHKQVRLKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NCCSC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B5968829.png)
![5-(2-furyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5968831.png)

![5-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5968848.png)
![N-cyclopropyl-3-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B5968863.png)
![N-(3-chlorophenyl)-N'-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]urea](/img/structure/B5968870.png)

![2-(methyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B5968896.png)
![4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanenitrile](/img/structure/B5968903.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B5968915.png)
![5-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5968918.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(dimethylamino)methyl]phenoxy}-2-propanol](/img/structure/B5968925.png)
![1-(4-chlorophenyl)-N-({1-[(phenylthio)acetyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B5968938.png)

